molecular formula C11H14F2N2O2S B14086656 2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide

2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide

Cat. No.: B14086656
M. Wt: 276.31 g/mol
InChI Key: FLPKSNUZPVEKFC-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring attached to a benzenesulfonamide moiety, with two fluorine atoms substituted at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Sulfonamide Formation: The piperidine derivative is then reacted with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substituents.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Compounds with different substituents on the benzene ring.

    Oxidation Products: Piperidinones.

    Reduction Products: Piperidines with different substituents.

    Coupling Products: Complex molecules with extended aromatic systems.

Scientific Research Applications

2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in studies involving sulfonamide-binding proteins.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group allows it to interact with sulfonamide-binding proteins, while the piperidine ring can enhance its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitro-N-(piperidin-4-yl)benzenesulfonamide: Similar structure with a nitro group at the 5 position.

    2,4-Difluoro-N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonyl chloride: Precursor to the sulfonamide compound.

Uniqueness

2,4-Difluoro-N-(piperidin-4-yl)benzenesulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts specific chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14F2N2O2S

Molecular Weight

276.31 g/mol

IUPAC Name

2,4-difluoro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H14F2N2O2S/c12-8-1-2-11(10(13)7-8)18(16,17)15-9-3-5-14-6-4-9/h1-2,7,9,14-15H,3-6H2

InChI Key

FLPKSNUZPVEKFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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